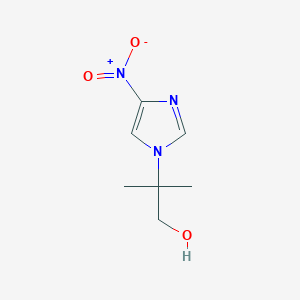
3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine and related compounds often involves multistep chemical processes including addition, hydrolysis, cyclization, oximation, esterification, and specific rearrangement reactions. For example, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate for dopamine D3 receptor selective agonists, showcases a method starting from p-hydroxyanisole leading to a total yield of 43.4% with the structure confirmed by NMR, MS, and IR spectroscopy, highlighting the complexity and efficiency of these synthetic routes (Jin, 2006).
Molecular Structure Analysis
Structural elucidation of such compounds, including 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine, often relies on advanced spectroscopic techniques. For instance, compounds structurally related to 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine have been characterized using 1H NMR, 13C NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. These analyses confirm the presence of specific functional groups, stereochemistry, and molecular conformations essential for their biological activity and chemical reactivity (Naveen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine derivatives is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, including those leading to pharmacologically active molecules. The stereochemistry and substitution pattern on the benzopyran ring are crucial for the dopaminergic activity, as seen in studies where specific substitutions at the C3 position enhance activity towards D1 dopamine receptors (Deninno et al., 1991).
Physical Properties Analysis
The physical properties of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine and its derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in biological systems and during the synthesis process. The crystallization behavior and solid-state structure can provide insights into the stability and formulation potential of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are fundamental for the development of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine into useful synthetic intermediates or active pharmaceutical ingredients. Studies on related compounds highlight the role of specific substituents in determining the pharmacological profile, indicating the potential for systematic modifications to achieve desired biological activities (Deninno et al., 1991).
Applications De Recherche Scientifique
Dopamine Receptor Interaction
- Dopamine D1 Receptor Selectivity : A study synthesized a series of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans to act as D1 selective antagonists. These compounds exhibited potent in vitro D1 antagonist properties and interesting in vivo dopaminergic activities (Michaelides et al., 1991).
Synthesis of Pharmaceutical Intermediates
- Synthesis of PD128907 Intermediate : A study focused on synthesizing 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate of the dopamine D3 receptor selective agonist PD128907. This synthesis involved multiple steps and resulted in a total yield of 43.4% (Jin, 2006).
Pharmacological Applications
- Myorelaxant Activity and Insulin Secretion : N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides were evaluated for their myorelaxant activity on rat uterus, rat aortic rings, and rat pancreatic β-cells. Some compounds showed strong myorelaxant activity, with minimal effect on insulin secretion and vascular myogenic activity (Khelili et al., 2012).
Coronary Vasodilation
- Selective Coronary Vasodilatory Activity : A study synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, which exhibited potent antihypertensive activity and selective coronary vasodilation without significant hypotensive and tachycardiac effects (Cho et al., 1996).
Antihypertensive Activity
- Hypotensive Activity with Peripheral and Central Activities : Another study explored 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, which showed hypotensive activity and were found to be alpha 1-adrenergic antagonists (Mccall et al., 1982).
Serotonergic and Dopaminergic Activities
- 5-HT1A Receptor Ligands and Potential Anxiolytic Agents : A study synthesized spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] with various substitutions and evaluated them for their serotonergic and dopaminergic activities. Some compounds showed high affinity for 5-HT1A receptors and were potential anxiolytic agents (Comoy et al., 1996).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFRQAGLYVIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933752-20-6 |
Source


|
| Record name | (3,4-dihydro-1H-2-benzopyran-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

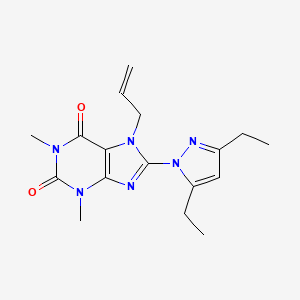
![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)
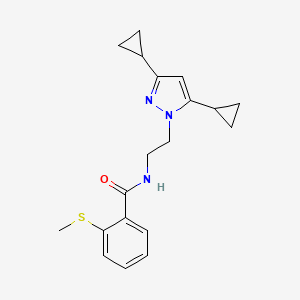
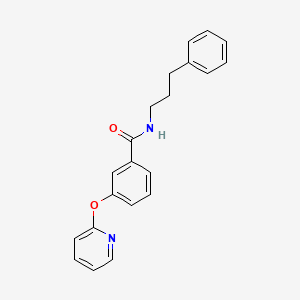
![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)
![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

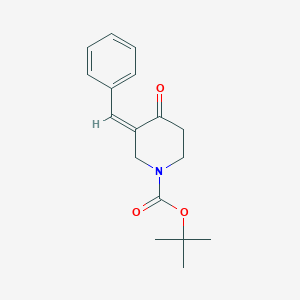
![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)
